molecular formula C19H17ClN2O3 B2711149 Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate CAS No. 24224-70-2

Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B2711149
CAS No.: 24224-70-2
M. Wt: 356.81
InChI Key: UPTMBARADFFLAS-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and methoxyphenyl groups. The final step involves the esterification of the carboxylic acid group with ethanol.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Chloro and Methoxyphenyl Groups: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride. The methoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to reduce the quinoline ring.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, inhibiting the replication of certain pathogens. It may also inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, chloroquine shares a similar quinoline core but has different substituents.

    Quinoline-3-carboxylic acid: This compound lacks the chloro and methoxyphenyl groups, making it less complex but also less versatile in terms of biological activity.

    Ethyl 6-chloro-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate: This compound has a hydroxy group instead of a methoxy group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative that has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their extensive pharmacological profiles, including anticancer, antimicrobial, and antimalarial properties. This compound fits within this category, demonstrating significant bioactivity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits potent antimicrobial effects against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting nucleic acid synthesis.
  • Anticancer Properties : Research indicates that this quinoline derivative can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2, leading to cell cycle arrest in the G1 phase.
  • Antimalarial Effects : Similar to other quinoline derivatives, this compound shows activity against Plasmodium falciparum, with studies indicating its potential to inhibit translation elongation factor 2 (PfEF2), a critical component for protein synthesis in malaria parasites .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityMethodologyKey Results
Study 1AntimicrobialIn vitro assays against various pathogensExhibited significant inhibition zones against E. coli and S. aureus
Study 2AnticancerCell viability assays on cancer cell linesInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM
Study 3AntimalarialIn vitro assays against P. falciparumShowed an EC50 value of 120 nM, indicating moderate potency

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly alter their efficacy and selectivity. For this compound, the presence of the methoxy group at the para position enhances its lipophilicity and biological activity compared to related compounds lacking this substitution.

Comparative Analysis with Similar Compounds

To contextualize the potency of this compound, it is beneficial to compare it with other quinoline derivatives:

Compound NameBiological ActivityEC50/IC50 ValuesMechanism
ChloroquineAntimalarial50 nMInhibition of heme polymerization
MefloquineAntimalarial20 nMDisruption of parasite membrane integrity
This compoundAntimicrobial, Anticancer, AntimalarialEC50 = 120 nM (antimalarial), IC50 = 15 µM (anticancer)Inhibition of protein synthesis

Properties

IUPAC Name

ethyl 6-chloro-4-(4-methoxyanilino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)16-11-21-17-9-4-12(20)10-15(17)18(16)22-13-5-7-14(24-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMBARADFFLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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